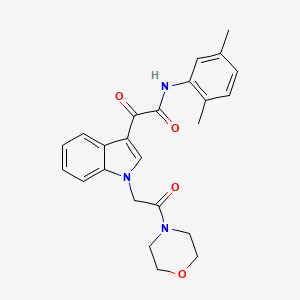

1-(2-(1-甲基-1H-吲哚-3-基)乙酰)-N-(5-甲基异恶唑-3-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

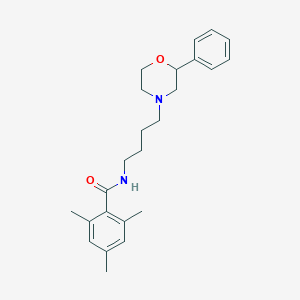

The compound "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is a complex organic molecule that may be related to piperidine derivatives, which are known for their various biological activities. Piperidine derivatives have been synthesized and evaluated for different pharmacological properties, such as anti-acetylcholinesterase (anti-AChE) activity, as seen in the novel piperidine derivatives described in the first paper . Another paper discusses antiproliferative piperidine-1-carboxamides, which act as tubulin inhibitors . These studies suggest that the compound could potentially exhibit similar biological activities due to its structural similarities with the compounds studied in the papers.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core. In the first paper, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives is described, where substituents at the benzamide and the nitrogen atom of the piperidine ring were found to significantly affect the activity of the compounds . Although the exact synthesis of "1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as acylation and amide formation reactions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a benzyl group and the substitution pattern on the piperidine nitrogen atom, as mentioned in the first paper, are key factors for the anti-AChE activity . The second paper indicates that the introduction of a 1,2,4-oxadiazol-5-yl group on the piperidine ring can yield compounds with antiproliferative properties . The compound likely has a complex three-dimensional structure that could interact with biological targets such as enzymes or tubulin.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their functional groups. The anti-AChE activity of the synthesized compounds in the first paper suggests that these molecules can interact with the active site of the enzyme, possibly through reversible or irreversible inhibition mechanisms . The antiproliferative piperidine-1-carboxamides in the second paper inhibit tubulin by binding to the protein, which affects cell division . The compound may also be capable of similar interactions, leading to potential biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. The first paper does not provide specific details on these properties , and the second paper focuses more on the biological activity rather than the physical and chemical properties . However, it can be inferred that the compound would have properties suitable for interacting with biological targets, considering its structural similarity to the compounds in the studies.

科学研究应用

合成与除草活性

基于同源建模和虚拟筛选确定的D1蛋白酶抑制剂命中结构,探索该化合物作为靶向植物中D1蛋白酶的抑制剂先导化合物的潜力。这些抑制剂被设计为具有中等至良好的除草活性,突出了它们在农业科学和植物生物学中的潜在用途。该合成涉及一个四步程序,包括异恶唑环的形成、α-溴化、噻唑环的形成和甲酰胺的连接。一种化合物对菠菜D1蛋白酶的酶活性表现出竞争性抑制,表明这些化合物作为植物中潜在的D1蛋白酶抑制剂(De-jin Hu et al., 2009)。

抗精神病剂潜力

已经对该化合物的杂环类似物进行了研究,目的是开发潜在的抗精神病剂。对这些类似物结合多巴胺D2、血清素5-HT2和5-HT1a受体的能力以及对抗阿扑吗啡诱导小鼠攀爬的能力进行了评估。该研究确定了具有有效体内活性的衍生物,表明这些化合物在精神病治疗中具有治疗潜力(M. H. Norman et al., 1996)。

抗炎和镇痛剂

据报道,从与该化合物相关的visnaginone和khellinone合成的新化合物表现出显着的抗炎和镇痛活性。这些化合物对COX-2选择性、镇痛活性和抗炎活性显示出高抑制活性,与双氯芬酸钠相比具有优势。这证明了它们作为新型抗炎和镇痛剂的潜力(A. Abu‐Hashem et al., 2020)。

抗疲劳作用

苯甲酰胺衍生物(如与目标化合物相关的衍生物)的合成和评估已在动物模型中显示出显着的抗疲劳作用。已证明这些化合物可以增强小鼠的强制游泳能力,表明在解决疲劳方面具有潜在的治疗应用(Xianglong Wu et al., 2014)。

抗HIV-1活性

与该化合物相关的哌啶-4-甲酰胺CCR5拮抗剂的研究导致了具有高效抗HIV-1活性的化合物的发现。这些化合物对使用CCR5的HIV-1临床分离株表现出强烈的抑制作用,并具有良好的药代动力学特征,使其成为作为抗HIV-1药物进一步开发的有希望的候选物(S. Imamura et al., 2006)。

属性

IUPAC Name |

1-[2-(1-methylindol-3-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-14-11-19(23-28-14)22-21(27)15-7-9-25(10-8-15)20(26)12-16-13-24(2)18-6-4-3-5-17(16)18/h3-6,11,13,15H,7-10,12H2,1-2H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBOEMVCIVTWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)